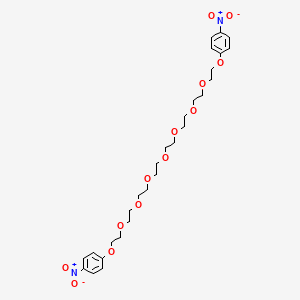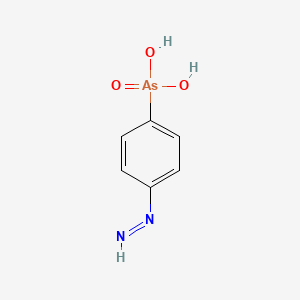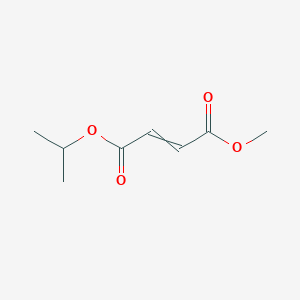![molecular formula C13H19N3O4 B14419975 ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid CAS No. 85892-44-0](/img/no-structure.png)
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid: is a complex organic compound with a unique structure that includes both carboxymethyl and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid: can be compared with similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds have chelating properties, but has a unique pyridinyl group that provides additional binding sites.
Nitrilotriacetic acid (NTA): Similar in structure but lacks the pyridinyl group, making more versatile in certain applications.
The uniqueness of This compound
Propiedades
| 85892-44-0 | |
Fórmula molecular |
C13H19N3O4 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c17-12(18)9-14-6-8-16(10-13(19)20)7-4-11-3-1-2-5-15-11/h1-3,5,14H,4,6-10H2,(H,17,18)(H,19,20) |
Clave InChI |
BOHGHGMMPDYWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCN(CCNCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)


![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


